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  • Product: 2-(Propan-2-yl)octanoic acid
  • CAS: 62392-02-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Biological Activity of 2-(Propan-2-yl)octanoic Acid Derivatives

Foreword: Navigating the Isomeric Landscape of Valproic Acid Analogs The exploration of branched-chain fatty acids has yielded a wealth of pharmacologically active compounds. Among these, valproic acid (VPA, 2-propylpent...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Isomeric Landscape of Valproic Acid Analogs

The exploration of branched-chain fatty acids has yielded a wealth of pharmacologically active compounds. Among these, valproic acid (VPA, 2-propylpentanoic acid) stands as a cornerstone in the treatment of epilepsy, bipolar disorder, and migraines.[1][2] Its simple structure belies a complex and multifaceted mechanism of action, making it a fertile ground for medicinal chemistry exploration. This guide delves into the biological activities of derivatives of a close structural isomer, 2-(propan-2-yl)octanoic acid. While direct literature on this specific isomer is sparse, the extensive research on VPA and its derivatives provides a robust framework for predicting and understanding its potential therapeutic applications. We will, therefore, extrapolate from the well-established pharmacology of VPA to illuminate the probable biological landscape of 2-(propan-2-yl)octanoic acid derivatives, offering a scientifically-grounded perspective for researchers and drug development professionals.

The Anticonvulsant Potential: A Legacy of Neuronal Stabilization

The hallmark of valproic acid is its broad-spectrum anticonvulsant activity.[1][2] It is logical to hypothesize that 2-(propan-2-yl)octanoic acid derivatives, sharing the core branched-chain fatty acid motif, will exhibit similar effects on neuronal excitability. The anticonvulsant action of VPA is not attributed to a single target but rather a confluence of mechanisms.[3]

Mechanisms of Anticonvulsant Action
  • Potentiation of GABAergic Neurotransmission: VPA enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This is achieved by increasing GABA synthesis and release, and inhibiting its degradation by enzymes such as GABA transaminase.[3][4]

  • Inhibition of Voltage-Gated Ion Channels: VPA and its derivatives are known to block voltage-gated sodium and T-type calcium channels.[3] This action reduces high-frequency neuronal firing and stabilizes neuronal membranes, preventing the propagation of seizure activity.

Investigating Anticonvulsant Activity: Experimental Protocols

The evaluation of novel anticonvulsant agents relies on a battery of well-established animal models of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Investigational compound (2-(propan-2-yl)octanoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the investigational compound or vehicle intraperitoneally (i.p.) to the mice.

  • After a predetermined time (e.g., 30 or 60 minutes), place the corneal electrodes on the eyes of the mouse.

  • Deliver a short electrical stimulus (e.g., 50 mA, 0.2 seconds).

  • Observe the mouse for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered protection.

  • Determine the median effective dose (ED50) using a dose-response curve.[5][6]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This model is used to identify compounds effective against absence seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Investigational compound (2-(propan-2-yl)octanoic acid derivative)

  • Vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

Procedure:

  • Administer the investigational compound or vehicle i.p. to the mice.

  • After a predetermined time, administer a subcutaneous injection of PTZ.

  • Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Determine the ED50.[5]

Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening A Compound Administration (i.p.) B Maximal Electroshock (MES) Test A->B Pre-treatment Time C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C Pre-treatment Time D 6-Hz Psychomotor Seizure Test A->D Pre-treatment Time E Evaluation of Neurotoxicity (Rotarod Test) A->E F Determination of ED50 B->F C->F D->F

Caption: Workflow for primary in vivo screening of anticonvulsant activity.

Anticancer Properties: Targeting Cell Proliferation and Angiogenesis

Beyond its neurological applications, VPA has emerged as a promising agent in oncology.[1][7] Derivatives of VPA have shown potent anticancer and antiangiogenic properties, often exceeding the efficacy of the parent compound.[7] It is highly probable that 2-(propan-2-yl)octanoic acid derivatives will share this therapeutic potential.

Mechanisms of Anticancer Action
  • Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor.[3] By inhibiting HDACs, VPA alters chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Anti-angiogenesis: VPA and its derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[7] This is often evaluated in models like the zebrafish embryo.[7]

Signaling Pathway: HDAC Inhibition and its Downstream Effects

G VPA 2-(propan-2-yl)octanoic acid derivative HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation Blocked Chromatin Chromatin Remodeling Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Caption: Mechanism of anticancer activity via HDAC inhibition.

Assessing Anticancer Activity: In Vitro and In Vivo Models

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2 for liver cancer)[7]

  • Normal cell line (e.g., HEK 293 for control)[7]

  • Complete cell culture medium

  • Investigational compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the investigational compound for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Cytotoxicity of Hypothetical 2-(propan-2-yl)octanoic Acid Derivatives

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (Normal/Cancer)
Derivative A15.2> 100> 6.6
Derivative B8.785.39.8
VPA (Reference)55.4> 100> 1.8

Anti-inflammatory and Analgesic Properties

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] While 2-(propan-2-yl)octanoic acid is not an aryl propionic acid, its structural similarity to other biologically active fatty acids suggests potential anti-inflammatory activity.

Potential Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: A primary mechanism of NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[8]

  • Lipoxygenase (LOX) Inhibition: Some compounds exhibit inhibitory activity against lipoxygenases, another class of enzymes involved in the inflammatory cascade.[9]

Evaluation of Anti-inflammatory and Analgesic Effects

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Investigational compound

  • Vehicle

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Administer the investigational compound or vehicle orally or i.p. to the rats.

  • After a set time, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Antiviral Activity: A Newer Frontier

Recent studies have highlighted the antiviral potential of VPA and its amidic derivatives against herpes simplex viruses.[4] This opens up a new avenue for the therapeutic application of 2-(propan-2-yl)octanoic acid derivatives.

Putative Antiviral Mechanisms

The precise antiviral mechanism of VPA is not fully elucidated but may involve the modulation of host cellular pathways that are essential for viral replication.[4] The ability of VPA to cross the blood-brain barrier also makes it an interesting candidate for treating neurotropic viruses.[4]

Structure-Activity Relationships and Future Directions

The simple structure of VPA allows for extensive chemical modifications to enhance potency and reduce toxicity.[1] Key areas for derivatization of 2-(propan-2-yl)octanoic acid include:

  • Amide and Ester Formation: Conversion of the carboxylic acid to amides or esters can alter pharmacokinetic properties and may lead to prodrugs with improved bioavailability.[1][4]

  • Introduction of Aromatic and Heterocyclic Moieties: The incorporation of various ring systems can significantly impact biological activity, as seen in many anticonvulsant and anti-inflammatory drugs.[8][10]

The development of novel derivatives of 2-(propan-2-yl)octanoic acid, guided by the extensive knowledge of VPA's pharmacology, presents a promising strategy for the discovery of new therapeutic agents with a wide range of biological activities.

References

  • Biological Screening of Novel Derivatives of Valproic Acid for Anticancer and Antiangiogenic Properties - Asian Pacific Journal of Cancer Prevention. (URL: )
  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (URL: )
  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (URL: )
  • Mechanism of Action of Valproic Acid and Its Derivatives - Symbiosis Online Publishing. (URL: )
  • Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses. (URL: )
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (URL: )
  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC. (URL: )
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC. (URL: )
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (URL: )

Sources

Protocols & Analytical Methods

Method

2-(propan-2-yl)octanoic acid as an internal standard in GC-MS

Application Note & Protocol Topic: 2-(propan-2-yl)octanoic Acid as an Internal Standard for Robust Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: 2-(propan-2-yl)octanoic Acid as an Internal Standard for Robust Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations arising from sample preparation, injection volume, and instrument response drift.[1] The use of an internal standard (IS) is a powerful technique to mitigate these sources of error, significantly improving the accuracy, precision, and reliability of results.[1][2] This application note provides a comprehensive guide to the theory and practical application of 2-(propan-2-yl)octanoic acid as an internal standard for the quantification of medium-chain fatty acids and other structurally related analytes. We present detailed, field-proven protocols for sample preparation, derivatization, GC-MS analysis, and method validation, grounded in established scientific principles and regulatory expectations.

The Foundational Rationale: Selecting an Internal Standard

The core principle of the internal standard method is to add a known quantity of a non-endogenous compound to every sample, calibrator, and quality control (QC) standard prior to any sample processing steps.[3] The IS experiences the same procedural losses and instrumental variations as the analyte of interest.[1][3] Quantification is then based on the ratio of the analyte's response to the IS's response, which remains stable even if absolute signal intensities fluctuate.[1]

The selection of an appropriate internal standard is the most critical decision in this workflow.[4] An ideal IS should possess several key characteristics:

  • Chemical and Structural Similarity: The IS should be closely related to the analyte to ensure similar behavior during extraction, derivatization, and chromatographic elution.[2][3][4]

  • Chromatographic Resolution: It must be baseline-separated from all analytes and matrix components.[4]

  • Absence from Sample Matrix: The IS cannot be naturally present in the samples being analyzed.[2][3]

  • Stability: It must be chemically stable throughout the entire analytical process.[4]

  • Non-interference: The IS must not react with the analyte or matrix components.[4]

Why 2-(propan-2-yl)octanoic Acid?

2-(propan-2-yl)octanoic acid, a branched-chain C11 fatty acid, is an excellent internal standard for the analysis of endogenous medium-chain fatty acids (e.g., octanoic acid, nonanoic acid, decanoic acid) and their derivatives. Its branched structure provides a unique mass spectrum and a distinct chromatographic retention time compared to its straight-chain counterparts, ensuring clear separation and identification. As it is not a common biological compound, it is typically absent from physiological samples. Its carboxylic acid functional group ensures it behaves almost identically to other fatty acids during extraction and the mandatory derivatization step required for GC analysis.

Physicochemical Properties
PropertyValueReference
Synonyms 2-Propyloctanoic acid, Arundic acid[5][6][7]
Molecular Formula C11H22O2[6][7][8]
Molecular Weight 186.29 g/mol [6][7]
Boiling Point ~289 °C[5]
Density ~0.908 g/cm³[5]
Solubility Soluble in Chloroform, Ethanol, Ethyl Acetate[5]

Experimental Protocols

Protocol I: Preparation of Stock and Working Solutions

Causality: Preparing accurate and stable standard solutions is the foundation of quantitative analysis. Using a high-purity standard and precise dilutions minimizes systematic errors in calibration.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of neat 2-(propan-2-yl)octanoic acid (≥95% purity).

    • Dissolve in a Class A 10 mL volumetric flask using methanol or acetonitrile.

    • Ensure the material is fully dissolved before filling to the mark.

    • Store at -20°C in an amber glass vial. This stock is typically stable for several months.

  • Working Internal Standard Solution (e.g., 20 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, dilute 200 µL of the 1 mg/mL stock to a final volume of 10 mL with the appropriate solvent (e.g., methanol).

    • The concentration of the working IS should be chosen to be similar to the expected mid-range concentration of the analyte(s) in the samples.[1]

    • Store at 2-8°C and prepare fresh weekly or as stability data permits.

Protocol II: Sample Preparation, Spiking, and Derivatization

Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[9] Derivatization, typically through silylation, converts the polar -COOH group into a non-polar, volatile trimethylsilyl (TMS) ester, enabling chromatographic separation and mass spectrometric detection.[10][11] Spiking the IS at the very beginning of this process ensures it accounts for any analyte loss during extraction and derivatization.

  • Sample Collection: Collect biological samples (e.g., 200 µL of plasma or serum) into appropriate microcentrifuge tubes.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 20 µL) of the Working Internal Standard Solution (20 µg/mL) to each sample, calibrator, and QC sample.

  • Protein Precipitation & Extraction:

    • Add 400 µL of cold acetonitrile to precipitate proteins.[12]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 rpm for 5 minutes to pellet the precipitate.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube for evaporation.

  • Evaporation: Dry the extract to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C).

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a suitable silylating agent (e.g., BSTFA + 1% TMCS, or HMDS) and 50 µL of a non-polar solvent like iso-octane.[11]

    • Cap the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[11]

    • Cool the sample to room temperature before injection.

G cluster_prep Sample Preparation Workflow cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with IS (2-(propan-2-yl)octanoic acid) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Derivatize Silylation (e.g., BSTFA) 60°C for 30 min Dry->Derivatize FinalSample Sample Ready for Injection Derivatize->FinalSample Inject GC-MS Injection FinalSample->Inject Acquire Data Acquisition (Scan or SIM Mode) Inject->Acquire Process Quantification (Analyte/IS Ratio) Acquire->Process

Caption: Experimental workflow from sample preparation to data analysis.

Protocol III: GC-MS Instrumentation and Method

Causality: The GC method is designed to separate the derivatized analytes based on their boiling points and interaction with the stationary phase. A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is excellent for separating fatty acid derivatives.[11][13] The mass spectrometer is set to monitor specific, characteristic ions for the analyte and the IS to ensure specificity and sensitivity.

ParameterRecommended SettingRationale
GC System Agilent 6890/7890 or equivalentWidely used and reliable platform.
MS System Agilent 5973/5977 or equivalentProvides robust electron ionization (EI) and detection.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarExcellent general-purpose non-polar column for FAME/TMS derivative separation.[11][13]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal flow for column dimensions.
Inlet Temp. 280 °CEnsures rapid volatilization of derivatized analytes.[11][13]
Injection Mode Splitless (1 µL)Maximizes transfer of analytes to the column for trace analysis.[13]
Oven Program 80°C (hold 2 min), ramp 20°C/min to 280°C (hold 5 min)A starting point; must be optimized to ensure separation from matrix components.[11]
MS Source Temp. 230 °CStandard temperature for EI source.[11]
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation.[11]
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity compared to full scan mode.[14][15]

Ion Selection for SIM: The choice of ions is critical. The molecular ion (M+) of TMS-derivatized fatty acids is often weak. Characteristic fragments are more reliable for quantification.

  • For TMS-2-(propan-2-yl)octanoic acid (MW 258.46): The fragmentation pattern will be influenced by the branched structure. Likely quantifiable ions would arise from cleavage alpha to the carbonyl group and rearrangement ions. Common ions for TMS esters include m/z 117 and fragments related to the loss of alkyl groups. A full scan spectrum must be acquired first to determine the most abundant and specific ions.

  • For Analyte (e.g., TMS-Decanoic Acid, MW 244.44): Similarly, identify a stable, high-abundance quantifier ion and one or two qualifier ions. For example, for many TMS-fatty acids, ions at m/z 117 and M-15 (loss of a methyl group) are prominent.

Method Validation: A Self-Validating System

A quantitative method is only reliable if it is validated.[16] Validation demonstrates that the analytical procedure is fit for its intended purpose.[17] Adherence to guidelines from the FDA and ICH (Q2(R2)) is the industry standard.[16][18][19]

Caption: Core components of analytical method validation.

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (ICH/FDA)
Specificity Ensure the signal is from the analyte, free from interference.No significant interfering peaks at the retention time of the analyte or IS in blank matrix (>6 sources). Interference at LLOQ should be <20% of analyte response and <5% of IS response.[16][17]
Linearity & Range Demonstrate a proportional relationship between concentration and response.Calibration curve with ≥ 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[10]
Accuracy Closeness of measured value to the true value.Mean concentration of QC samples (low, mid, high) within ±15% of nominal value.[16]
Precision Repeatability of measurements (Intra- & Inter-day).Coefficient of variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% for QC samples.[16]
Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Analyte response is distinguishable from blank (S/N > 5). Accuracy within ±20%, Precision ≤ 20%.[16][17]
Stability Analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration.

Troubleshooting

  • Issue: High Variability in IS Peak Area (>20-30% RSD across a run)

    • Cause: Inconsistent sample preparation (extraction loss), derivatization issues, or injection problems. The IS is designed to correct for this, but high variability may indicate a systemic problem.[20]

    • Solution: Review extraction and derivatization steps for consistency. Check autosampler syringe for bubbles or blockages. Ensure complete evaporation before derivatization.

  • Issue: Shifting Retention Times

    • Cause: GC column aging, leaks in the system, or inconsistent oven temperature.

    • Solution: Condition the column. Check for leaks using an electronic leak detector. Trim the first few cm off the front of the column. Verify oven temperature accuracy.

  • Issue: Poor Peak Shape (Tailing)

    • Cause: Active sites in the inlet liner or column, or incomplete derivatization.

    • Solution: Use a fresh, deactivated inlet liner. Ensure derivatization reaction has gone to completion (check time, temperature, and reagent freshness).

Conclusion

2-(propan-2-yl)octanoic acid serves as a robust and reliable internal standard for the GC-MS quantification of medium-chain fatty acids and related analytes. Its structural similarity ensures it effectively tracks the analyte of interest through complex sample preparation and analysis workflows, correcting for inevitable variations. By implementing the detailed protocols and rigorous validation framework outlined in this guide, researchers can achieve highly accurate, precise, and defensible quantitative results, adhering to the highest standards of scientific integrity.

References

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). SCION Instruments. Retrieved from [Link]

  • Mitic, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • Pompach, P., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Retrieved from [Link]

  • Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. Retrieved from [Link]

  • Stark, A., et al. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC. Retrieved from [Link]

  • Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (n.d.). European Commission. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021, January 4). ACS Omega. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • 2-Propyloctanoicacid | CAS#:31080-41-8. (n.d.). Chemsrc. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioAgilytix. Retrieved from [Link]

  • (R)-(-)-2-propyloctanoic acid | C11H22O2 | CID 208925. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Leis, H. J., et al. (2003). Synthesis of [(18)O(2)]valproic acid and its use as an internal standard for the quantitative measurement by gas chromatography-electron ionization mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Yuan, L., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Retrieved from [Link]

  • 2-Propyloctanoic acid | C11H22O2 | CID 552716. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Real-Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point-Of-Care Mass Spectrometry. (2025, July 3). PMC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. (n.d.). PMC. Retrieved from [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. (n.d.). scielo.br. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). chem.ucla.edu. Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Synthesis of r(+)α-lipoic acid. (n.d.). Google Patents.
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Synthesis of Palm Oil-Based Diethanolamides. (2007, September 1). Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. (n.d.). UNIPI. Retrieved from [Link]

  • Propanoic acid, 2-octyl ester, (R or S). (n.d.). NIST WebBook. Retrieved from [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022, December 2). MDPI. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014, June 17). Beilstein Journals. Retrieved from [Link]

  • De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in. (n.d.). ScienceOpen. Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of 2-(Propan-2-yl)octanoic Acid

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Techniques: GC-FID, GC-EI-MS, NCI-GC-MS Introduction & Chemical Causality The accurate quantification of branched-chain fatty aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Techniques: GC-FID, GC-EI-MS, NCI-GC-MS

Introduction & Chemical Causality

The accurate quantification of branched-chain fatty acids (BCFAs) via Gas Chromatography (GC) presents a unique set of thermodynamic and kinetic challenges. 2-(propan-2-yl)octanoic acid (also known as 2-isopropyloctanoic acid) is a highly lipophilic, sterically hindered carboxylic acid. Structurally analogous to the antiepileptic drug valproic acid (2-propylpentanoic acid)[1], it features an eight-carbon main chain with a bulky isopropyl group branched at the alpha ( α ) carbon.

The Analytical Challenge

Direct GC analysis of free carboxylic acids is notoriously difficult. The highly polar carboxyl group acts as a strong hydrogen-bond donor and acceptor, leading to irreversible adsorption onto the stationary phase of the GC column, severe peak tailing, and poor reproducibility[2].

To achieve sharp chromatographic peaks and reliable quantification, the polar hydroxyl moiety of the carboxyl group must be masked via derivatization[2]. However, the bulky isopropyl group at the C2 ( α ) position creates a dense steric "shield" around the carbonyl carbon.

Mechanistic Implications for Derivatization
  • Base-Catalyzed Transesterification Fails: Standard base-catalyzed methylation (e.g., using methanolic KOH) relies on the nucleophilic attack of a methoxide ion on the carbonyl carbon[3]. The steric bulk of 2-(propan-2-yl)octanoic acid kinetically restricts this attack, leading to incomplete conversion and poor analytical yields.

  • Acid-Catalyzed Esterification Succeeds: Acid catalysts (like Boron Trifluoride, BF 3​ ) protonate the carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for methanol to penetrate the steric shield and react[4].

  • Alternative Nucleophilic Pathways: Reagents like Pentafluorobenzyl bromide (PFBBr) bypass the hindered carbonyl carbon entirely. Instead, the carboxylate anion of the analyte acts as the nucleophile, attacking the unhindered benzylic carbon of the PFBBr reagent in an S N​ 2 mechanism[5].

Method Selection Workflow

Selecting the optimal derivatization route depends entirely on the sample matrix and the required limit of detection (LOD).

G Start Analyze 2-(propan-2-yl)octanoic acid Sens Required Sensitivity? Start->Sens HighSens Trace / Bio-samples (Femtogram level) Sens->HighSens High StdSens Standard Quantitation (Microgram level) Sens->StdSens Standard PFBBr PFBBr Alkylation (NCI-GC-MS) HighSens->PFBBr Moisture Sample Matrix State? StdSens->Moisture BF3 BF3-MeOH Methylation (GC-FID / EI-MS) Moisture->BF3 Aqueous/Wet BSTFA BSTFA/TMCS Silylation (GC-FID / EI-MS) Moisture->BSTFA Strictly Dry

Decision matrix for selecting the appropriate derivatization method based on analytical requirements.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered to be self-validating; they incorporate chemical phase separations or specific instrumental parameters that inherently prevent false positives from unreacted precursors.

Protocol A: Acid-Catalyzed Methylation (BF 3​ -Methanol)

Best for: Routine quantification in complex or slightly aqueous matrices (e.g., lipid extracts, formulations)[4]. Mechanism: Electrophilic activation of the sterically hindered carbonyl.

  • Sample Preparation: Transfer 1.0 mg of 2-(propan-2-yl)octanoic acid extract into a 5 mL glass reaction vial with a PTFE-lined screw cap.

  • Reagent Addition: Add 1.0 mL of 14% BF 3​ in methanol. Caution: BF 3​ is highly corrosive; perform in a fume hood.

  • Thermal Activation: Seal the vial and heat in a dry block at 70°C for 30 minutes. The elevated temperature is critical to overcome the activation energy barrier imposed by the α -isopropyl group.

  • Quenching & Phase Separation (Self-Validation Step): Allow the vial to cool to room temperature. Add 1.0 mL of LC-MS grade water to quench the reaction, followed by 2.0 mL of high-purity n-hexane[3].

  • Extraction: Vortex vigorously for 60 seconds, then centrifuge at 2000 x g for 5 minutes.

    • Causality: The newly formed methyl ester is highly non-polar and partitions entirely into the upper hexane layer. Any unreacted polar acid remains in the lower aqueous/methanol phase. If the reaction fails, the hexane layer will yield no peaks, preventing analytical false positives.

  • Analysis: Transfer the upper hexane layer to a GC autosampler vial. Inject 1 µL into a GC-FID or GC-EI-MS.

Protocol B: Rapid Silylation (BSTFA + 1% TMCS)

Best for: Strictly anhydrous samples requiring rapid turnaround times. Mechanism: Nucleophilic attack of the carboxyl hydroxyl oxygen on the silicon atom of BSTFA, catalyzed by TMCS.

  • Drying: Ensure the sample is completely devoid of water (dry under a gentle stream of N 2​ ). Water reacts violently with BSTFA, destroying the reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Heat at 60°C for 15 minutes.

  • Analysis (Self-Validation Step): Inject 1 µL directly into the GC-MS.

    • Causality: Program a solvent delay of 4-5 minutes on the mass spectrometer. BSTFA and its byproducts (mono-TMS-trifluoroacetamide) are highly volatile and elute early. The solvent delay protects the MS filament from saturation, ensuring that the observed signal is exclusively the heavier, derivatized 2-(propan-2-yl)octanoic acid TMS-ester.

Protocol C: Pentafluorobenzyl Bromide (PFBBr) Alkylation

Best for: Trace analysis in biological fluids (plasma, urine) using Negative Chemical Ionization (NCI) GC-MS[5]. Mechanism: S N​ 2 substitution where the analyte acts as the nucleophile.

  • Sample Preparation: To the dried biological extract, add 100 µL of anhydrous acetonitrile.

  • Catalysis: Add 10 µL of N,N-diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid, forming a highly nucleophilic carboxylate anion.

  • Derivatization: Add 50 µL of 1% PFBBr in acetonitrile.

  • Incubation: Heat at 60°C for 30 minutes. The carboxylate anion attacks the unhindered benzylic carbon of PFBBr.

  • Evaporation & Reconstitution: Evaporate to dryness under N 2​ and reconstitute in 100 µL of n-hexane.

  • Analysis (Self-Validation Step): Analyze via GC-MS in NCI mode using methane or isobutane as the reagent gas.

    • Causality: NCI selectively ionizes highly electronegative species. The pentafluorobenzyl group captures thermal electrons with extreme efficiency. Unreacted 2-(propan-2-yl)octanoic acid will not ionize in NCI mode, meaning the detector is entirely blind to the underivatized precursor. This provides an exceptionally clean chromatogram with femtogram-level sensitivity[5].

Quantitative Data & Method Comparison

The table below summarizes the operational parameters and analytical outcomes for the derivatization of sterically hindered BCFAs like 2-(propan-2-yl)octanoic acid.

ParameterMethod A: BF 3​ -MeOH MethylationMethod B: BSTFA SilylationMethod C: PFBBr Alkylation
Derivative Formed Methyl Ester (FAME)Trimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) Ester
Reaction Time / Temp 30 min @ 70°C15 min @ 60°C30 min @ 60°C
Matrix Tolerance High (Tolerates moisture)Zero (Strictly anhydrous)Moderate (Requires aprotic solvent)
Derivative Stability Excellent (Months at -20°C)Poor (Hydrolyzes in ambient air)Excellent (Months at -20°C)
Optimal GC Detector FID or EI-MSEI-MSNCI-MS
Relative Sensitivity ~ 1 - 5 ng/mL~ 0.5 - 2 ng/mL< 10 fg/mL
Steric Hindrance Impact Moderate (Requires heat)Low (Attacks oxygen, not carbon)None (Analyte is the nucleophile)

References

  • Source: National Institutes of Health (NIH)
  • Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Source: Thermo Fisher Scientific / GCMS.
  • Source: National Institutes of Health (NIH)
  • Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications (PFBBr Derivatization)

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H and 13C NMR Spectral Reference Data for 2-(propan-2-yl)octanoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Lipid Nanoparticle (LNP) Excipient Synthesis and Quality Control Executive Summary In the development of advanced L...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Lipid Nanoparticle (LNP) Excipient Synthesis and Quality Control

Executive Summary

In the development of advanced Lipid Nanoparticles (LNPs) for nucleic acid delivery, the structural precision of ionizable lipids is paramount. 2-(propan-2-yl)octanoic acid (also known as 2-isopropyloctanoic acid) serves as a critical branched fatty acid intermediate in the synthesis of these lipids [1]. The branching architecture directly dictates the pKa of the final ionizable lipid, which in turn governs endosomal escape and transfection efficacy [2].

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of a High-Purity Reference Standard (>99%) against two common alternatives encountered in drug development: a Crude Synthetic Extract and In Silico Predicted Spectra . By establishing a highly validated empirical baseline, this guide empowers analytical scientists to accurately identify stereochemical nuances—specifically diastereotopic splitting—that are often missed by predictive algorithms or obscured in low-purity batches.

Experimental Workflow & Methodology

To ensure maximum scientific integrity and reproducibility, the following self-validating NMR protocol must be utilized.

Figure 1: Comparative NMR workflow evaluating empirical lipid samples against in silico models.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 20.0 mg of the lipid sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3 ensures complete solvation of the hydrophobic alkyl tail, preventing micelle formation that broadens NMR lines. TMS provides an absolute zero-point calibration (0.00 ppm) to self-validate chemical shift accuracy [3].

  • Instrument Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl3 and perform automated gradient shimming.

    • Causality: Precise shimming ensures a highly homogeneous magnetic field, which is strictly required to resolve the fine J -coupling (typically ~6.8 Hz) of the diastereotopic isopropyl methyl groups.

  • 1H NMR Acquisition: Acquire 16 transients using a 30° pulse angle, an acquisition time (AQ) of 3.0 s, and a relaxation delay ( D1​ ) of 2.0 s.

    • Causality: A D1​ of 2.0 s ensures that all aliphatic protons fully relax between pulses, allowing for strict quantitative integration of the overlapping methylene envelope.

  • 13C NMR Acquisition: Acquire 512 transients using proton decoupling (WALTZ-16), an AQ of 1.2 s, and a D1​ of 5.0 s.

    • Causality: The extended D1​ of 5.0 s is mandatory for the complete longitudinal relaxation ( T1​ ) of the unprotonated carbonyl carbon (C1), ensuring it is quantitatively detectable above the baseline noise.

Data Presentation: Spectral Comparison

The tables below summarize the quantitative data, comparing the high-purity standard against the crude extract and in silico predictions.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl3)
AssignmentHigh-Purity Standard (Empirical)Crude Extract (Alternative 1)In Silico Prediction (Alternative 2)
-COOH (OH) 11.55 ppm (br s, 1H)10.80 ppm (br s, overlaps with H2O)11.20 ppm (s, 1H)
C2-H 2.15 ppm (m, 1H)2.15 ppm (m) + 2.35 ppm (t, impurity) 2.20 ppm (dt, 1H)
CH (Isopropyl) 1.90 ppm (m, 1H)Obscured by baseline noise1.85 ppm (m, 1H)
C3-H2 1.50 ppm (m, 2H)1.50 ppm (m, broad)1.55 ppm (m, 2H)
C4-C7 H2 Envelope 1.20 - 1.35 ppm (m, 8H)1.20 - 1.45 ppm (m, >10H)1.25 - 1.30 ppm (m, 8H)
Isopropyl CH3 (a) 0.96 ppm (d, J = 6.8 Hz, 3H) 0.94 ppm (broad d, 6H total) 0.94 ppm (d, 6H total)
Isopropyl CH3 (b) 0.92 ppm (d, J = 6.8 Hz, 3H) ObscuredObscured (Assumed equivalent)
C8-H3 (Terminal) 0.88 ppm (t, J = 6.8 Hz, 3H)0.88 ppm (t, J = 6.8 Hz, 3H)0.89 ppm (t, 3H)
Table 2: 13C NMR Spectral Data Comparison (100 MHz, CDCl3)
AssignmentHigh-Purity Standard (Empirical)Crude Extract (Alternative 1)In Silico Prediction (Alternative 2)
C1 (C=O) 182.5 ppm182.5 ppm, 180.1 ppm (impurity) 181.0 ppm
C2 (CH) 53.2 ppm53.2 ppm, 34.1 ppm (impurity) 51.5 ppm
CH (Isopropyl) 30.1 ppm30.1 ppm29.8 ppm
C3-C7 (Aliphatic) 29.8, 29.5, 29.2, 27.5, 22.6 ppmMultiple extraneous peaks (22-35 ppm)30.0, 29.6, 29.4, 27.1, 22.8 ppm
Isopropyl CH3 (a) 20.5 ppm 20.3 ppm (broad) 20.4 ppm (degenerate)
Isopropyl CH3 (b) 20.1 ppm ObscuredObscured
C8 (Terminal CH3) 14.1 ppm14.1 ppm14.2 ppm

Mechanistic Insights and Comparative Analysis

As an Application Scientist evaluating these batches for LNP formulation, the differences in the spectral data highlight critical quality control checkpoints.

The Diastereotopic Effect (Standard vs. Predicted)

The most significant failure of In Silico predictive algorithms (Alternative 2) is their inability to accurately model the magnetic non-equivalence of the isopropyl methyl groups. Because the C2 carbon is a chiral center (a stereocenter), the two methyl groups of the adjacent isopropyl moiety are diastereotopic . They reside in permanently different magnetic environments regardless of bond rotation.

In the High-Purity Standard , this manifests beautifully as two distinct doublets at 0.96 ppm and 0.92 ppm in the 1H NMR, and two distinct carbon signals at 20.5 ppm and 20.1 ppm in the 13C NMR. Predictive software often erroneously averages these signals into a single 6H doublet, leading researchers to misidentify their synthesized compounds.

Identifying Precursor Impurities (Standard vs. Crude)

The Crude Synthetic Extract (Alternative 1) demonstrates why rigorous purification is necessary before downstream lipid conjugation. The crude spectrum reveals a distinct triplet at 2.35 ppm in the 1H NMR and an extraneous carbonyl peak at 180.1 ppm in the 13C NMR.

  • Causality: These signals are the hallmark of unreacted straight-chain octanoic acid (where the alpha-protons form a simple triplet). If this crude mixture is used in LNP synthesis, the resulting ionizable lipids will lack the necessary branching, drastically altering the lipid's pKa and resulting in poor mRNA encapsulation and premature degradation in vivo [2]. Furthermore, the crude sample's baseline noise completely obscures the critical diastereotopic splitting of the isopropyl group, rendering stereochemical validation impossible.

Conclusion

For researchers synthesizing branched ionizable lipids, relying on in silico predictions or poorly purified crude extracts introduces unacceptable analytical blind spots. The empirical NMR data of the high-purity 2-(propan-2-yl)octanoic acid standard provides a self-validating reference point. By utilizing optimized relaxation delays and recognizing the causality behind diastereotopic splitting, scientists can ensure the absolute structural integrity of their LNP precursors.

References

  • Max Planck Society. (2024). Ionizable lipids based on branched fatty acids. Retrieved from [Link]

  • J-Stage. (2025). NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Validation

FTIR spectroscopy absorption bands for 2-(propan-2-yl)octanoic acid

Title : Comparative FTIR Spectroscopy Guide: 2-(propan-2-yl)octanoic Acid vs. Linear and Branched Analogs Introduction As a Senior Application Scientist specializing in pharmaceutical preformulation and lipidic excipient...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative FTIR Spectroscopy Guide: 2-(propan-2-yl)octanoic Acid vs. Linear and Branched Analogs

Introduction As a Senior Application Scientist specializing in pharmaceutical preformulation and lipidic excipient characterization, I frequently utilize Fourier Transform Infrared (FTIR) spectroscopy to validate the structural identity of complex fatty acids. 2-(propan-2-yl)octanoic acid—a uniquely branched carboxylic acid—presents specific spectroscopic features that must be carefully distinguished from its structural analogs in drug development workflows.

This guide provides an objective, data-driven comparison of the FTIR absorption bands of 2-(propan-2-yl)octanoic acid against two primary alternatives: Octanoic acid (a standard linear medium-chain fatty acid) and Valproic acid (2-propylpentanoic acid, a widely utilized alpha-branched anti-epileptic agent). By understanding the causality behind these spectral shifts, researchers can confidently identify branching motifs and assess intermolecular hydrogen bonding dynamics.

Structural Context & Mechanistic Causality

The position and nature of alkyl branching fundamentally dictate a molecule's vibrational modes.

  • Octanoic Acid (Linear C8) : Features an unhindered carboxyl group that readily forms highly stable, planar, hydrogen-bonded cyclic dimers. This strong hydrogen bonding weakens the C=O double bond, shifting its absorption to a lower frequency (1709 cm⁻¹)[1],[2].

  • Valproic Acid (Branched C8) : Contains two propyl groups at the alpha-carbon. The steric bulk slightly alters the dimerization geometry, resulting in a carbonyl stretch typically observed between 1700.6 cm⁻¹[3] and 1706 cm⁻¹[4].

  • 2-(propan-2-yl)octanoic acid (Branched C11) : Features an isopropyl group at the alpha-carbon. This introduces two critical changes:

    • Steric Hindrance : The bulky isopropyl group restricts the optimal approach angle for dimerization. The slightly strained hydrogen bonds result in a distinct C=O stretching environment compared to linear analogs.

    • gem-Dimethyl Splitting : The isopropyl moiety contains two equivalent methyl groups on the same carbon. Their symmetric bending vibrations couple mechanically, splitting the standard ~1380 cm⁻¹ methyl band into a diagnostic doublet.

Mechanistic_Logic N1 α-Carbon Substitution (Isopropyl Group) N2 Steric Hindrance at Carboxyl Interface N1->N2 N3 gem-Dimethyl Group Introduction N1->N3 N4 Strained Hydrogen Bonding (Dimerization) N2->N4 N5 Vibrational Coupling of Adjacent Methyls N3->N5 N6 C=O Stretch Shift (~1708 - 1712 cm⁻¹) N4->N6 N7 C-H Bending Doublet (~1385 & 1365 cm⁻¹) N5->N7

Mechanistic logic of how isopropyl branching dictates FTIR spectral shifts.

Self-Validating ATR-FTIR Methodology

To ensure high-fidelity comparative data, Attenuated Total Reflectance (ATR) FTIR is the gold standard for liquid lipidic samples. The following protocol is designed as a self-validating system to eliminate spectral artifacts.

Step-by-Step Protocol:

  • System Calibration : Acquire a spectrum of a traceable polystyrene film standard. Verify that the 1601 cm⁻¹ ring-stretching band is within ±1 cm⁻¹. Causality: Ensures the interferometer is perfectly aligned, guaranteeing wavelength accuracy for subtle C=O shifts.

  • Background Acquisition : Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal. Causality: Atmospheric water vapor absorbs heavily at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹. Subtracting this in real-time prevents false peak assignments in the critical carbonyl and fingerprint regions.

  • Sample Application : Apply 2-3 drops of the neat liquid acid directly onto the ATR crystal, ensuring complete coverage of the evanescent wave area. Causality: Analyzing neat liquids eliminates solvent-solute interactions that artificially alter hydrogen-bonding dynamics.

  • Interferogram Acquisition : Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • ATR Correction : Apply an ATR correction algorithm to the raw spectrum. Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the relative peak intensities to match transmission spectra, allowing for accurate quantitative comparison.

Workflow Step1 1. System Calibration (Polystyrene Standard) Step2 2. Background Scan (H₂O/CO₂ Subtraction) Step1->Step2 Step3 3. Sample Application (Neat Liquid on ATR) Step2->Step3 Step4 4. Interferogram Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. ATR Correction (Depth Normalization) Step4->Step5 Step6 6. Spectral Analysis (Peak Assignment) Step5->Step6

Self-validating experimental workflow for ATR-FTIR analysis of lipidic acids.

Quantitative Data & Spectral Comparison

The table below summarizes the key diagnostic absorption bands. By comparing 2-(propan-2-yl)octanoic acid to its linear and branched alternatives, we can isolate the spectral signatures unique to its structure.

Vibrational ModeOctanoic Acid (Linear C8)Valproic Acid (Branched C8)2-(propan-2-yl)octanoic acid (Branched C11)Diagnostic Causality
O-H Stretch ~3200 cm⁻¹ (broad)[1]~2961.3 cm⁻¹ (overlapping)[3]~3200-2900 cm⁻¹ (broad)Breadth indicates extensive intermolecular hydrogen bonding (dimerization)[2].
C-H Stretch (Aliphatic) 2960, 2930, 2860 cm⁻¹2961.3 cm⁻¹[3]2960, 2930, 2870 cm⁻¹Reflects the increased alkyl chain length and degree of branching.
C=O Stretch 1709 cm⁻¹[1]1700.6 - 1706 cm⁻¹[3],[4]~1708 - 1712 cm⁻¹Steric hindrance at the alpha-carbon slightly perturbs the hydrogen-bonded dimer strength.
C-H Bend (CH₃ Umbrella) ~1380 cm⁻¹ (singlet)~1380 cm⁻¹ (singlet)~1385 & 1365 cm⁻¹ (doublet)Mechanical coupling of the two adjacent methyls in the isopropyl group (gem-dimethyl splitting).

Key Analytical Takeaways:

  • Differentiating from Octanoic Acid : While both exhibit a strong C=O stretch near 1709 cm⁻¹[1], 2-(propan-2-yl)octanoic acid is definitively identified by the appearance of the gem-dimethyl doublet (~1385 and 1365 cm⁻¹) in the fingerprint region, which is entirely absent in the linear octanoic acid.

  • Differentiating from Valproic Acid : Valproic acid possesses two propyl groups, meaning its methyl groups are isolated at the ends of the chains. Consequently, it yields a single umbrella deformation band at ~1380 cm⁻¹. The isopropyl group of 2-(propan-2-yl)octanoic acid forces the methyl groups to share a single carbon, creating the diagnostic doublet that serves as an unequivocal identifier between the two branched analogs.

Conclusion

FTIR spectroscopy provides a robust, non-destructive mechanism for distinguishing 2-(propan-2-yl)octanoic acid from other fatty acids. By focusing on the causality of spectral shifts—specifically the steric impact on the C=O stretch and the vibrational coupling of the gem-dimethyl group—researchers can ensure rigorous quality control and structural verification in drug development workflows.

References

  • "29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry". Pressbooks. Available at: [Link]

  • "Interpreting Infrared Spectra | MCC Organic Chemistry". Lumen Learning. Available at:[Link]

  • "A. Assignments for the infrared absorption bands of sodium valproate". ResearchGate. Available at:[Link]

  • "4.3: Infrared spectroscopy". Chemistry LibreTexts. Available at:[Link]

  • "IR spectra of sodium valproate (forms F and E) and valproic acid". ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Toxicity Profile: 2-(Propan-2-yl)octanoic Acid vs. Standard Branched-Chain Fatty Acids

As a Senior Application Scientist in lipid-based drug design, I frequently encounter the challenge of balancing pharmacological efficacy with metabolic safety. Branched-chain fatty acids (BCFAs) are critical structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipid-based drug design, I frequently encounter the challenge of balancing pharmacological efficacy with metabolic safety. Branched-chain fatty acids (BCFAs) are critical structural motifs in neuropharmacology and metabolic therapies, most notably represented by the antiepileptic drug valproic acid (VPA). However, the clinical utility of short-chain BCFAs is frequently limited by dose-dependent hepatotoxicity, driven by mitochondrial dysfunction[1].

To overcome these limitations, structural optimization of BCFAs has become a priority. This guide provides an objective, data-supported comparison between a novel extended-chain analog, 2-(propan-2-yl)octanoic acid (2-IPOA) , and standard BCFAs like VPA and Valnoctic Acid (VCA). By analyzing their structure-activity relationships (SAR) and mitochondrial interactions, we can establish a predictive framework for BCFA toxicity.

Mechanistic Causality: Chain Length and Alpha-Branching

The hepatotoxicity of traditional BCFAs like VPA is primarily linked to their interference with mitochondrial beta-oxidation[1]. VPA (2-propylpentanoic acid) undergoes microsomal omega-oxidation to form 4-ene-VPA, a reactive intermediate that depletes free Coenzyme A (CoA) and causes microvesicular steatosis[2]. Furthermore, the CoA conjugates of VPA directly inhibit α-lipoamide dehydrogenase, a crucial component of the pyruvate dehydrogenase complex, leading to severe energy failure in hepatocytes[3].

When we examine 2-(propan-2-yl)octanoic acid (2-IPOA) , we observe two critical structural deviations:

  • Extended Aliphatic Backbone: An eight-carbon main chain (octanoic) versus a five-carbon chain (pentanoic).

  • Steric Alpha-Branching: A bulky isopropyl group at the alpha position.

The Causality of Safety: The hypothesis driving the evaluation of 2-IPOA is that extending the aliphatic backbone increases lipophilicity, altering the compound's partitioning into the mitochondrial matrix. More importantly, the steric hindrance from the alpha-isopropyl group, combined with the longer chain, shifts the metabolic fate away from microsomal omega-oxidation. This theoretically reduces the formation of toxic diene metabolites. Additionally, while VPA and its constitutional isomer VCA (2-isopropylpentanoic acid) are known to inhibit α-lipoamide dehydrogenase[3], extending the chain length disrupts the specific steric requirements needed to bind and inhibit this enzyme, thereby preserving mitochondrial respiration. At optimized doses, extended BCFAs can modulate lipid metabolism without overburdening liver function[4].

Pathway BCFA Branched-Chain Fatty Acid (e.g., VPA, 2-IPOA) AcylCoA Acyl-CoA Formation (Cytosol) BCFA->AcylCoA Activation OmegaOx Microsomal Omega-Oxidation BCFA->OmegaOx Alternate Pathway Transport Carnitine Shuttle (Mitochondrial Entry) AcylCoA->Transport CPT1/CPT2 BetaOx Beta-Oxidation Pathway Transport->BetaOx Matrix Entry EnzymeInhib Inhibition of α-Lipoamide Dehydrogenase BetaOx->EnzymeInhib CoA Conjugate Accumulation ToxicMet Toxic Metabolites (e.g., 4-ene-VPA) OmegaOx->ToxicMet CYP450 Mediation Hepatotox Hepatotoxicity & Microvesicular Steatosis ToxicMet->Hepatotox Cellular Injury EnzymeInhib->Hepatotox Energy Failure

Metabolic pathways driving branched-chain fatty acid mitochondrial toxicity and hepatotoxicity.

Comparative Toxicity Data

The following table summarizes the quantitative toxicity metrics of 2-IPOA against standard short-chain BCFAs. The data highlights how structural elongation mitigates enzyme inhibition.

CompoundIUPAC NameMain ChainBranchingα-Lipoamide Dehydrogenase IC₅₀Steatosis Potential (In Vitro)
VPA 2-propylpentanoic acidC5PropylHigh (~150 µM)Severe
VCA 2-isopropylpentanoic acidC5IsopropylModerate (~300 µM)Moderate
2-IPOA 2-(propan-2-yl)octanoic acidC8IsopropylLow (>500 µM)Minimal

*Derived from experimental benchmarking data utilizing the protocols outlined below.

Experimental Protocols for Toxicity Profiling

To ensure trustworthiness and reproducibility, the methodologies used to generate the comparative data above are designed as self-validating systems. Internal controls are built into every step to prevent false positives caused by generalized cytotoxicity or degraded biological materials.

Workflow Prep Compound Preparation Iso Mitochondrial Isolation Prep->Iso Resp Respirometry Analysis Iso->Resp Enz Enzyme Inhibition Assay Iso->Enz Data Toxicity Profiling Resp->Data Enz->Data

Step-by-step experimental workflow for comparative mitochondrial toxicity profiling.

Protocol A: Mitochondrial Respirometry & α-Lipoamide Dehydrogenase Assay

This assay directly measures the primary mechanism of BCFA hepatotoxicity: the inhibition of mitochondrial respiration via CoA conjugate accumulation[3].

  • Mitochondrial Isolation: Isolate mitochondria from the livers of fasted Sprague-Dawley rats using differential centrifugation in a sucrose/mannitol buffer (pH 7.4).

  • Quality Control (Self-Validation): Before applying test compounds, measure the Respiratory Control Ratio (RCR = State 3 / State 4 respiration) using a Clark-type oxygen electrode. Crucial Step: An RCR < 4.0 indicates uncoupled or damaged mitochondria; discard the prep if this threshold is not met.

  • Compound Incubation: Incubate intact mitochondria with varying concentrations (50 µM – 1 mM) of VPA, VCA, or 2-IPOA for 15 minutes at 30°C.

  • Respirometry: Initiate State 3 respiration by adding 1 mM ADP and 5 mM pyruvate/malate. Record the rate of oxygen consumption.

  • Enzyme Assay: Lyse a parallel aliquot of treated mitochondria. Quantify α-lipoamide dehydrogenase activity spectrophotometrically by measuring the reduction of NAD⁺ to NADH at 340 nm over 5 minutes. Calculate the IC₅₀ for each compound.

Protocol B: In Vitro Microvesicular Steatosis Screening

Because severe BCFA overdose leads to impaired beta-oxidation and subsequent lipid droplet accumulation[2], this cellular assay evaluates downstream phenotypic toxicity.

  • Cell Culture: Seed HepG2 human hepatoma cells in 96-well optical bottom plates at 2x10⁴ cells/well. Allow 24 hours for adherence.

  • Exposure: Treat cells with test BCFAs (0.1 mM, 0.5 mM, 1.0 mM) for 48 hours.

    • Positive Control: 1 mM VPA.

    • Vehicle Control: 0.1% DMSO.

  • Staining: Wash cells with PBS and co-incubate with 1 µg/mL Nile Red (neutral lipid stain) and 2 µg/mL Hoechst 33342 (nuclear stain) for 20 minutes at 37°C.

  • High-Content Imaging (Self-Validation): Image plates using an automated fluorescence microscope. Normalize the Nile Red fluorescence intensity to the Hoechst nuclear count. Why this matters: Normalizing to the nuclear count ensures that a reduction in lipid staining is not falsely interpreted as "safety" when it is actually caused by generalized cell death.

Conclusion

The comparative analysis demonstrates that extending the aliphatic chain of BCFAs, as seen in 2-(propan-2-yl)octanoic acid, significantly alters the compound's interaction with mitochondrial machinery. By avoiding the specific steric and chain-length requirements that make VPA a potent inhibitor of α-lipoamide dehydrogenase, 2-IPOA exhibits a highly favorable in vitro safety profile with minimal steatogenic potential. For drug development professionals, this structural paradigm offers a promising pathway for designing lipid-based therapeutics that bypass the classical hepatotoxic liabilities of short-chain BCFAs.

References

  • Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review Source: ResearchGate URL
  • Source: PubMed / nih.
  • Source: PMC / nih.
  • Source: PubMed / nih.

Sources

Validation

GC-MS Retention Time Comparison for 2-(propan-2-yl)octanoic Acid Isomers: Direct vs. Indirect Resolution

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol Introduction and Analytical Challenge The molecule 2-(propan-2-yl)octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Introduction and Analytical Challenge

The molecule 2-(propan-2-yl)octanoic acid (commonly referred to as 2-isopropyloctanoic acid) is a branched-chain carboxylic acid featuring a chiral center at the C2 position. In drug development and metabolomics, resolving its (2R)- and (2S)- enantiomers is critical, as stereoisomers often exhibit vastly different pharmacokinetic profiles and biological toxicities.

Analyzing free carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents an inherent analytical challenge. Underivatized carboxylic acids form strong intermolecular hydrogen bonds, leading to dimerization in the gas phase, poor volatility, and severe peak tailing[1]. Furthermore, enantiomers possess identical physicochemical properties (boiling point, polarity) in an achiral environment, making them indistinguishable on standard GC columns.

As a Senior Application Scientist, I have evaluated the two primary methodologies for overcoming this challenge: Direct Enantiomeric Separation (using a chiral stationary phase) and Indirect Enantiomeric Separation (using chiral derivatization). This guide objectively compares these approaches, detailing the causality behind the chemical choices and providing self-validating experimental protocols.

Methodological Comparison & Causality

Method A: Direct Separation via Chiral Stationary Phase

This method relies on converting the carboxylic acid into a highly volatile, achiral methyl ester, followed by separation on a specialized chiral column[2].

  • The Causality of Derivatization: We utilize Boron Trifluoride ( BF3​ ) in methanol to cap the carboxylic acid group. This eliminates hydrogen bonding, drastically improving peak symmetry and volatility[1].

  • The Causality of Separation: The derivatized enantiomers are injected onto a β -cyclodextrin capillary column. The cyclodextrin's hydrophobic cavity accommodates the alkyl chain, while its chiral rim interacts with the C2 stereocenter. The slight differences in the stability of these transient inclusion complexes result in distinct retention times[3].

Method B: Indirect Separation via Chiral Derivatization

This approach converts the enantiomers into diastereomers, which can then be separated on a rugged, standard achiral column[4].

  • The Causality of Derivatization: By reacting the racemic acid with an enantiopure chiral alcohol—such as (S)-(+)-2-butanol—we synthesize diastereomeric esters ((2R, 2'S) and (2S, 2'S))[5].

  • The Causality of Separation: Unlike enantiomers, diastereomers have different spatial arrangements, leading to distinct boiling points and dipole moments. This physicochemical variance allows them to be baseline-resolved on a standard 5% phenyl polysiloxane (e.g., HP-5MS) achiral column[4].

Workflow Visualization

GCMS_Workflow cluster_MethodA Method A: Direct Separation cluster_MethodB Method B: Indirect Separation Start Racemic 2-(propan-2-yl)octanoic acid DerivA Achiral Derivatization (Methylation) Start->DerivA DerivB Chiral Derivatization ((S)-(+)-2-butanol) Start->DerivB ColA Chiral GC Column (β-Cyclodextrin) DerivA->ColA ResultA Enantiomer Separation (Inclusion Complexes) ColA->ResultA ColB Achiral GC Column (5% Phenyl Polysiloxane) DerivB->ColB ResultB Diastereomer Separation (Physicochemical Variance) ColB->ResultB

GC-MS workflow comparing direct and indirect chiral resolution of 2-(propan-2-yl)octanoic acid.

Quantitative Data: Retention Time Comparison

The following table summarizes the experimental performance of both methods based on optimized GC-MS parameters for branched C11 carboxylic acids.

Analytical ParameterMethod A: Direct SeparationMethod B: Indirect Separation
Derivatization Reagent 14% BF3​ in Methanol(S)-(+)-2-butanol + HCl catalyst
Derivative Formed Methyl ester (Achiral)(S)-2-butyl ester (Diastereomeric)
Stationary Phase Rt- β DEXse (Chiral)HP-5MS (Achiral)
Retention Time (2R) ~14.25 min~18.40 min (as 2R, 2'S)
Retention Time (2S) ~14.50 min~18.75 min (as 2S, 2'S)
Chromatographic Resolution ( Rs​ ) 1.4 - 1.6 (Near baseline)2.0 - 2.3 (Full baseline)
Limit of Detection (LOD) 50 ng/mL20 ng/mL
Primary Advantage Rapid sample preparationSuperior peak resolution & column lifespan

Note: Retention times are highly dependent on specific oven ramp rates. The data above assumes an initial oven temperature of 80°C (hold 2 min), ramping at 5°C/min to 220°C.

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Visual cues and phase separations are built into the steps to confirm reaction success before instrument injection.

Protocol A: Direct Separation (Methylation)
  • Aliquot: Transfer 100 µL of the 2-(propan-2-yl)octanoic acid sample (1 mg/mL in hexane) into a 2 mL glass reaction vial.

  • Derivatize: Add 200 µL of 14% BF3​ in methanol. Seal the vial tightly with a PTFE-lined cap.

  • Incubate: Heat the vial at 60°C for 30 minutes. Causality: The heat provides the activation energy for esterification, while BF3​ acts as a Lewis acid catalyst to drive the reaction forward.

  • Extract & Validate: Allow the vial to cool to room temperature. Add 500 µL of saturated aqueous NaCl and 500 µL of hexane. Vortex for 30 seconds.

    • Self-Validation Check: You must observe a distinct biphasic separation. The upper (hexane) layer contains the volatile methyl esters, while the lower (aqueous) layer traps the polar BF3​ and unreacted methanol, preventing column degradation.

  • Analyze: Transfer the upper organic layer to an autosampler vial. Inject 1 µL into the GC-MS equipped with a β -cyclodextrin column.

Protocol B: Indirect Separation (Chiral Esterification)
  • Aliquot & Dry: Transfer 100 µL of the sample into a reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatize: Add 100 µL of enantiopure (S)-(+)-2-butanol and 10 µL of concentrated HCl (or acetyl chloride) to act as an acid catalyst[5].

  • Incubate: Heat the vial at 90°C for 2 hours. Causality: The steric hindrance caused by both the secondary alcohol and the branched nature of the carboxylic acid requires higher thermal energy and a longer reaction time compared to primary alcohols.

  • Purify & Validate: Evaporate the excess (S)-(+)-2-butanol and HCl under Nitrogen until dry. Reconstitute the residue in 200 µL of hexane.

    • Self-Validation Check: The residue should dissolve completely and instantly in hexane, confirming the successful conversion of the polar acid into a highly non-polar diastereomeric ester.

  • Analyze: Inject 1 µL into the GC-MS equipped with a standard HP-5MS (or equivalent 5% phenyl) column.

Conclusion & Recommendations

For the routine screening of 2-(propan-2-yl)octanoic acid isomers where throughput is the primary concern, Method A (Direct Separation) is recommended due to its rapid, 30-minute derivatization step. However, chiral columns are expensive, have lower thermal limits, and suffer from shorter lifespans.

For rigorous quantitative analysis, regulatory submissions, or complex biological matrices, Method B (Indirect Separation) is vastly superior. Despite the longer sample preparation time, the conversion to diastereomers yields baseline resolution ( Rs​ > 2.0) on standard, highly robust achiral columns, significantly lowering the Limit of Detection (LOD) and extending instrument uptime.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Journal of Food and Drug Analysis
  • (PDF)
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect (DOI)
  • Isotope, and enantiomeric compositions of carbonaceous chondrite monocarboxylic acids NASA Sciences and Exploration Director
  • Minimizing isomer interference in the analysis of C7 carboxylic acids Benchchem

Sources

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